1,1-Dichlorosilacyclobutane

Catalog No.
S1894364
CAS No.
2351-33-9
M.F
C3H6Cl2Si
M. Wt
141.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dichlorosilacyclobutane

CAS Number

2351-33-9

Product Name

1,1-Dichlorosilacyclobutane

IUPAC Name

1,1-dichlorosiletane

Molecular Formula

C3H6Cl2Si

Molecular Weight

141.07 g/mol

InChI

InChI=1S/C3H6Cl2Si/c4-6(5)2-1-3-6/h1-3H2

InChI Key

PASYEMKYRSIVTP-UHFFFAOYSA-N

SMILES

C1C[Si](C1)(Cl)Cl

Canonical SMILES

C1C[Si](C1)(Cl)Cl

1,1-Dichlorosilacyclobutane is characterized by its four-membered ring structure containing silicon and chlorine atoms. The molecular formula of this compound is C₄H₆Cl₂Si, and it has a CAS number of 2351-33-9. The compound features a dichlorosilane moiety that contributes to its reactivity and potential applications in various fields. It is typically presented as a colorless to pale yellow liquid with a pungent odor and is classified as highly flammable and reactive with water .

DCS is classified as a hazardous material. It can react with water to release hydrochloric acid (HCl), a corrosive and toxic gas [].

  • Safety Data Sheet (SDS): Information on specific hazards, handling procedures, and safety precautions can be found in the compound's SDS [].

The chemical reactivity of 1,1-dichlorosilacyclobutane is significant due to the presence of chlorine atoms. Key reactions include:

  • Hydrolysis: When exposed to water, 1,1-dichlorosilacyclobutane can react violently, producing hydrochloric acid and silanol compounds. This reaction can release flammable gases .
  • Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles in substitution reactions, making it useful in synthesizing other organosilicon compounds .

These reactions highlight the compound's potential for further chemical transformations.

Synthesis of 1,1-dichlorosilacyclobutane can be achieved through several methods:

  • Direct Chlorination: This method involves chlorinating a suitable silacyclobutane precursor using chlorine gas or other chlorinating agents.
  • Cyclization Reactions: Starting from linear silanes or siloxanes, cyclization can occur under specific conditions (e.g., heat or catalysts) to form the cyclic structure of 1,1-dichlorosilacyclobutane .

These synthetic routes allow for the production of the compound from readily available materials.

1,1-Dichlorosilacyclobutane has various applications in fields such as:

  • Material Science: It serves as an intermediate in the synthesis of advanced materials like silicone polymers.
  • Chemical Synthesis: The compound can be utilized in organic synthesis as a building block for creating more complex organosilicon compounds.
  • Research: Its unique properties make it a subject of study in research related to organosilicon chemistry and materials science .

Studies on the interactions of 1,1-dichlorosilacyclobutane primarily focus on its reactivity with water and various nucleophiles. As mentioned earlier, it reacts violently with water, which poses significant risks during handling. Additionally, its reactivity with amines and alcohols can lead to the formation of new silicon-containing compounds .

Several compounds share structural or functional similarities with 1,1-dichlorosilacyclobutane. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-Methylene-1,1-dichlorosilacyclobutaneCyclic organosiliconContains a methylene group enhancing reactivity
1-ChlorosilacyclobutaneCyclic organosiliconContains only one chlorine atom
TrichlorosilaneLinear organosiliconContains three chlorine atoms; highly reactive

Uniqueness of 1,1-Dichlorosilacyclobutane

What sets 1,1-dichlorosilacyclobutane apart from these similar compounds is its specific dichloro substitution pattern on the silicon atom within a four-membered ring structure. This configuration influences its chemical behavior and potential applications in ways that differ from both linear and other cyclic organosilicon compounds.

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (63.33%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2351-33-9

Wikipedia

Silacyclobutane, 1,1-dichloro-

General Manufacturing Information

Silacyclobutane, 1,1-dichloro-: ACTIVE

Dates

Modify: 2023-08-16

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